molecular formula C17H18Cl2N2O2S B3020258 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene CAS No. 312282-17-0

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene

Cat. No.: B3020258
CAS No.: 312282-17-0
M. Wt: 385.3
InChI Key: XYUDBWDVIFXSAG-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene is a chemical compound with the molecular formula C17H18Cl2N2O2S and a molecular weight of 385.3. This compound is known for its unique structure, which includes a benzene ring substituted with two chlorine atoms and a sulfonyl group attached to a benzylpiperazine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene typically involves the reaction of 1,4-dichlorobenzene with 4-benzylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene and a base like triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the piperazine moiety.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the piperazine moiety.

Scientific Research Applications

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: A simpler compound with only two chlorine atoms on the benzene ring.

    4-Benzylpiperazine: Contains the piperazine moiety without the sulfonyl group.

    Sulfonyl Chlorides: Compounds with a sulfonyl group attached to a chlorine atom.

Uniqueness

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene is unique due to its combination of a dichlorobenzene ring, a sulfonyl group, and a benzylpiperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 1,4-dichlorobenzene or 4-benzylpiperazine.

Biological Activity

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene is a compound that combines elements of dichlorobenzene and piperazine, specifically benzylpiperazine. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorobenzene core substituted with a sulfonyl group linked to a benzylpiperazine moiety. The molecular formula is C14_{14}H14_{14}Cl2_{2}N2_{2}O2_{2}S, which indicates the presence of two chlorine atoms and a sulfonamide functional group.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Piperazine derivatives are known to influence serotonergic and dopaminergic pathways:

  • Serotonergic Activity : The compound may act as a serotonin receptor modulator, similar to other piperazine derivatives like benzylpiperazine (BZP), which is known to enhance serotonin levels by inhibiting reuptake at the serotonin transporter (SERT) .
  • Dopaminergic Activity : It may also exhibit dopaminergic effects by interacting with dopamine transporters (DAT), contributing to stimulant-like properties observed in related compounds .

Pharmacological Effects

Research has indicated that compounds related to this compound exhibit various pharmacological effects:

  • CNS Stimulation : Similar to BZP, this compound may produce stimulant effects, leading to increased alertness and euphoria. Studies suggest that such compounds can have an amphetamine-like profile .
  • Potential Therapeutic Uses : There is ongoing research into the use of piperazine derivatives for treating conditions like anxiety disorders and depression due to their serotonergic properties .

Case Studies and Research Findings

A number of studies have explored the biological activity of benzylpiperazine derivatives:

  • Study on Behavioral Effects : A study demonstrated that administration of benzylpiperazine resulted in increased locomotor activity in rodents, suggesting stimulant properties that could be linked to dopamine release .
  • Toxicological Assessment : Research has also focused on the toxicological profiles of piperazine derivatives. Adverse effects such as anxiety, agitation, and cardiovascular issues were noted at higher doses, indicating the need for careful dosage management in therapeutic applications .
  • Synergistic Effects with Other Compounds : Some studies have investigated the synergistic potential of combining piperazine derivatives with other pharmacological agents for enhanced therapeutic efficacy against metabolic disorders .

Data Table: Biological Activity Overview

Activity Type Description References
CNS StimulationIncreases alertness and euphoria; stimulant-like effects similar to amphetamines
Serotonin ModulationInhibits serotonin reuptake; enhances serotonin levels
Dopamine InteractionPotential effects on dopamine transporters; contributes to stimulant properties
Toxicity ProfileSide effects include anxiety, cardiovascular issues at high doses

Properties

IUPAC Name

1-benzyl-4-(2,5-dichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c18-15-6-7-16(19)17(12-15)24(22,23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUDBWDVIFXSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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